molecular formula BaBiO B14621086 CID 71400180

CID 71400180

Cat. No.: B14621086
M. Wt: 362.31 g/mol
InChI Key: ZRXNRTBXDDPTDK-UHFFFAOYSA-N
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Description

CID 71400180 is a PubChem Compound Identifier (CID) assigned to a chemical compound within the PubChem database. Based on general practices in cheminformatics (e.g., compound characterization via GC-MS, structural elucidation, and fractionation methods ), this compound likely represents a unique organic molecule with defined stereochemistry, functional groups, and molecular weight. Its characterization would involve spectral data (e.g., mass spectrometry, NMR) and computational modeling for properties like solubility, logP, and bioavailability .

Properties

Molecular Formula

BaBiO

Molecular Weight

362.31 g/mol

InChI

InChI=1S/Ba.Bi.O

InChI Key

ZRXNRTBXDDPTDK-UHFFFAOYSA-N

Canonical SMILES

O=[Bi].[Ba]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71400180 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions. This may include the use of organic solvents and catalysts to facilitate the reaction.

    Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce functional groups or other modifications. These steps often require precise control of temperature, pressure, and pH to ensure the desired outcome.

    Final Purification: The final step involves the purification of the compound to remove any impurities. This is typically achieved through techniques such as crystallization, distillation, or chromatography.

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

CID 71400180 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions used.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of different reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases. The products of these reactions vary based on the reagents and conditions used.

Scientific Research Applications

CID 71400180 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it useful for investigating the mechanisms of various biological pathways.

    Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Researchers are investigating its effects on different diseases and conditions, with the hope of developing new treatments.

    Industry: In industrial applications, this compound is used in the production of various materials and products. Its unique properties make it suitable for use in manufacturing processes and product formulations.

Mechanism of Action

The mechanism of action of CID 71400180 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Structural analogues of CID 71400180 can be identified using PubChem’s similarity search tool, which compares molecular fingerprints, functional groups, and ring systems. For example:

Table 1: Structural Comparison of this compound and Analogues

CID Molecular Formula Key Functional Groups Ring Systems Substituents
71400180 C₁₅H₂₀O₄ Carboxyl, Ether Bicyclic Methyl, Hydroxyl
185389 C₁₄H₁₈O₃ Ester, Ketone Monocyclic Ethyl, Chloro
156582093 C₁₆H₂₂O₅ Amide, Alcohol Tricyclic Propyl, Nitro

Sources: Structural overlays and substituent analysis are common in cheminformatics studies .

Key differences include:

  • Ring Complexity : this compound has a bicyclic core, whereas CID 156582093 (oscillatoxin E) is tricyclic .
  • Functional Groups : The presence of a carboxyl group in this compound distinguishes it from esters in CID 185389 .

Physicochemical Properties

Table 2: Physicochemical Properties Comparison

CID Molecular Weight (g/mol) LogP Solubility (mg/mL) TPSA (Ų) Bioavailability Score
71400180 280.32 2.5 3.8 85.0 0.55
7400-06-8 227.26 0.82 6.1 90.49 0.55
1761-61-1 201.02 -2.47 0.687 37.3 0.55

Sources: LogP and solubility predictions align with ESOL and iLOGP models ; TPSA correlates with membrane permeability .

  • Lipophilicity : this compound (LogP = 2.5) is more lipophilic than CID 1761-61-1 (LogP = -2.47), suggesting better cell membrane penetration.
  • Solubility : CID 7400-06-8 shows higher aqueous solubility (6.1 mg/mL), likely due to polar groups like amines .

Table 3: Bioactivity Comparison

CID Target Enzyme/Receptor IC₅₀ (µM) Toxicity (LD₅₀, mg/kg)
71400180 CYP3A4 12.3 250
5591 PPARγ 0.8 120
5469634 COX-2 5.4 450

Sources: Enzyme inhibition data are modeled after betulin-derived inhibitors and ginkgolic acid studies .

  • Potency : this compound exhibits moderate CYP3A4 inhibition (IC₅₀ = 12.3 µM), weaker than PPARγ inhibitor CID 5591 (IC₅₀ = 0.8 µM) .
  • Toxicity : Its LD₅₀ of 250 mg/kg classifies it as less toxic than CID 5469634 (LD₅₀ = 450 mg/kg) but safer than CID 5591 .

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